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Compound of Interest

Compound Name: Olomoucine Il

Cat. No.: B1233773

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olomoucine Il is a potent, second-generation inhibitor of cyclin-dependent kinases (CDKSs),
key regulators of the cell cycle and transcription.[1][2] As a 2,6,9-trisubstituted purine analog, it
represents a significant advancement over its predecessor, olomoucine, exhibiting greater
potency and selectivity. This technical guide provides a comprehensive overview of the
chemical structure, physicochemical and biological properties, and mechanisms of action of
Olomoucine I, intended to support further research and drug development efforts in oncology
and virology.

Chemical Structure and Physicochemical Properties

Olomoucine Il is chemically described as (S)-2-(((2-((1-hydroxybutan-2-yl)amino)-9-isopropyl-
9H-purin-6-yl)amino)methyl)phenol. Its structure is characterized by a purine core with
substitutions at the C2, C6, and N9 positions, which are crucial for its interaction with the ATP-
binding pocket of CDKs.

Table 1: Chemical Identifiers for Olomoucine i
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Identifier Value

(S)-2-(((2-((1-hydroxybutan-2-yl)amino)-9-

IUPAC Name , _ _
isopropyl-9H-purin-6-yl)amino)methyl)phenol

CAS Number 500735-47-7

Chemical Formula C19H26N602

Molecular Weight 370.46 g/mol [2]
OC--INVALID-LINK--

SMILES NC1=NC(NCC2=C(C=CC=C2)O)=C3N=CN(C3
=N1)C(C)C

InChl Key NDUVSANREQEDRE-AWEZNQCLSA-N

Table 2: Physicochemical Properties of Olomoucine II

Property Value

Physical State Solid powder

Solubility Soluble in DMSO and Methanol.
Melting Point Data not available

pKa Data not available

Biological Properties and Activity

Olomoucine Il is a potent inhibitor of several cyclin-dependent kinases, with IC50 values in the
nanomolar to low micromolar range. Its inhibitory activity extends to a range of cancer cell lines
and viruses.

Table 3: Inhibitory Activity of Olomoucine Il against Cyclin-Dependent Kinases (CDKSs)
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Kinase Target IC50 (pM)
CDK1/cyclin B 7.6[2]
CDK2/cyclin E 0.1[2]
CDK4/cyclin D1 19.8[2]
CDK7/cyclin H 0.45[2]
CDK9/cyclin T 0.06[2]
ERK2 32[2]

Table 4: Anti-proliferative Activity of Olomoucine Il against Human Cancer Cell Lines

Cell Line Cancer Type IC50 (pM)

HOS Osteosarcoma 9.3

T98G Glioblastoma 9.2

HBL100 Breast Cancer 10.5

BT474 Breast Cancer 13.6

MCF-7 Breast Cancer 5.0

HT-29 Colorectal Cancer 10.8

CCRF-CEM Leukemia 5.3

BV173 Leukemia 2.7

HL60 Leukemia 16.3
Table 5: Antiviral Activity of Olomoucine Il
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Virus IC50 (pM)
Herpes Simplex Virus 1 (HSV-1) 5[2]
Herpes Simplex Virus 2 (HSV-2) 4.7[2]
Vaccinia Virus 3.8[2]
Human Adenovirus type 4 (Ad4) 2.4[2]
Human Cytomegalovirus (CMV) 3.2[2]

Table 6: Inhibition of Drug Transporters by Olomoucine Il

Transporter IC50 (pM)

ABCB1 (P-glycoprotein) 6.4[2]

Mechanism of Action: p53 Signaling Pathway

Olomoucine Il has been shown to induce the nuclear accumulation of the tumor suppressor
protein p53 and enhance its transcriptional activity. This leads to the upregulation of p21WAF1,
a key inhibitor of the cell cycle. A proposed mechanism involves the interaction of Olomoucine
Il with ribosomal protein L11, which in turn inhibits the E3 ubiquitin ligase MDM2. The inhibition
of MDM2 prevents the degradation of p53, leading to its accumulation and subsequent cell

cycle arrest.
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Olomoucine Il-Mediated Activation of the p53 Pathway
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Caption: Olomoucine Il induces p53-mediated cell cycle arrest.
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Experimental Protocols
CDK2/Cyclin A Kinase Assay (Representative Protocol)

This protocol describes a typical in vitro kinase assay to determine the inhibitory activity of a
compound like Olomoucine Il against CDK2/cyclin A, using histone H1 as a substrate.

Materials:

e Active CDK2/cyclin A enzyme

o Histone H1 (substrate)

o Olomoucine Il (or other test inhibitor)

o [y-2P]ATP

» Kinase reaction buffer (50 mM Tris-HCI pH 7.5, 10 mM MgClz, 1 mM DTT)
o P81 phosphocellulose paper

e 0.75% Phosphoric acid

Scintillation counter and vials

Procedure:

Prepare a reaction mixture containing kinase buffer, active CDK2/cyclin A enzyme, and
histone H1 substrate.

e Add varying concentrations of Olomoucine Il or vehicle control (e.g., DMSO) to the reaction
mixture.

e Initiate the kinase reaction by adding [y-32P]ATP.
 Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

o Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose
paper.
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Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [y-
32P]ATP.

Measure the incorporated radioactivity on the P81 paper using a scintillation counter.

Calculate the percentage of kinase inhibition for each concentration of Olomoucine Il
relative to the vehicle control.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the
inhibitor concentration.
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Workflow for CDK Inhibition Assay
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Caption: Experimental workflow for determining CDK inhibition.
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Cell Viability (MTT) Assay (Representative Protocol)

This protocol outlines a common method for assessing the anti-proliferative effects of a

compound like Olomoucine Il on cancer cell lines.

Materials:

Human cancer cell line of interest
Complete cell culture medium
Olomoucine Il (or other test compound)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
96-well microplate

Microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

Treat the cells with a range of concentrations of Olomoucine Il or vehicle control for a
specified duration (e.g., 48-72 hours).

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at
37°C, allowing viable cells to metabolize MTT into formazan crystals.

Carefully remove the medium and add a solubilization solution to dissolve the formazan
crystals.

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Calculate the percentage of cell viability for each treatment condition relative to the vehicle-
treated control cells.
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o Determine the IC50 value by plotting the percentage of cell viability against the logarithm of
the compound concentration.

Conclusion

Olomoucine Il is a potent and selective inhibitor of cyclin-dependent kinases with significant
anti-proliferative and antiviral activities. Its ability to induce p53-mediated cell cycle arrest
provides a strong rationale for its further investigation as a potential therapeutic agent in
oncology. This technical guide summarizes the key chemical and biological characteristics of
Olomoucine Il to facilitate ongoing and future research in the field of drug discovery and
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/product/b1233773?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1233773?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

